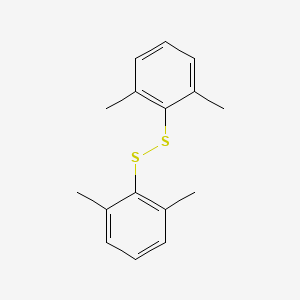![molecular formula C13H16O3 B3065017 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone CAS No. 28437-37-8](/img/structure/B3065017.png)
1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone typically involves the prenylation of chalcones. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the chalcone structure. The prenyl group is then introduced through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as Psoralea corylifolia, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Due to its antibacterial, antifungal, and anticancer properties, it is being researched for potential drug development.
Industry: It is used in the formulation of various health supplements and cosmetic products.
Wirkmechanismus
The mechanism of action of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone involves multiple molecular targets and pathways:
Antibacterial and Antifungal: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bavachinin: Another prenylated flavonoid with similar biological activities.
Xanthohumol: A prenylated chalcone found in hops with anticancer and antioxidant properties.
Licochalcone A: A chalcone derived from licorice with antibacterial and anti-inflammatory effects.
Uniqueness
Its prenylated structure enhances its bioavailability and effectiveness compared to non-prenylated chalcones .
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)4-5-10-6-11(9(3)14)13(16)7-12(10)15/h4,6-7,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMBPCIHPXPPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358563 | |
| Record name | AK-087/42718385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28437-37-8 | |
| Record name | AK-087/42718385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


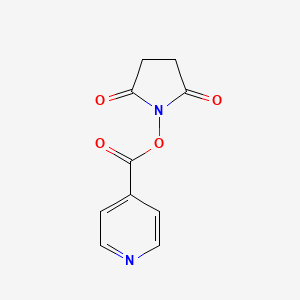
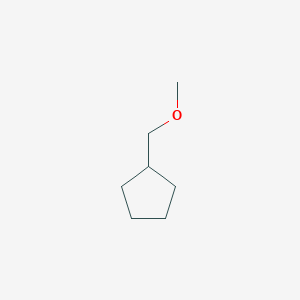
![2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B3064949.png)
![1,4-Dithiaspiro[4.5]decan-6-one](/img/structure/B3064991.png)

![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)
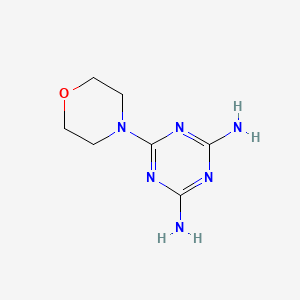
![N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE](/img/structure/B3065009.png)

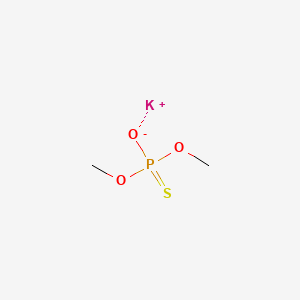
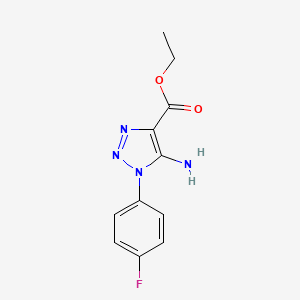
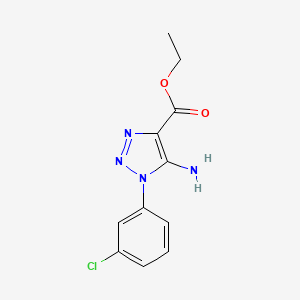
![5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3065049.png)
